molecular formula C27H36N4O4 B11432017 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide

4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide

Cat. No.: B11432017
M. Wt: 480.6 g/mol
InChI Key: JDHQHKVSTRIFSR-UHFFFAOYSA-N
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Description

The compound 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide (hereafter referred to by its full systematic name) features a quinazolin-2,4-dione core, a scaffold known for diverse pharmacological activities, including anticonvulsant and kinase inhibitory effects . Key structural elements include:

  • Quinazolinone core: The 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl group provides hydrogen-bonding sites critical for target interactions.
  • N-Cyclopentylbutanamide: The cyclopentyl group may enhance metabolic stability compared to linear alkyl chains, while the butanamide tail contributes to solubility and pharmacokinetic properties .

This compound’s design aligns with strategies to optimize quinazolinone derivatives for enhanced receptor affinity and bioavailability.

Properties

Molecular Formula

C27H36N4O4

Molecular Weight

480.6 g/mol

IUPAC Name

4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylbutanamide

InChI

InChI=1S/C27H36N4O4/c32-24(29-21-11-4-5-12-21)15-8-18-30-26(34)22-13-6-7-14-23(22)31(27(30)35)19-25(33)28-17-16-20-9-2-1-3-10-20/h6-7,9,13-14,21H,1-5,8,10-12,15-19H2,(H,28,33)(H,29,32)

InChI Key

JDHQHKVSTRIFSR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NC4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-cyclopentylbutanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the quinazolinone intermediate with an appropriate isocyanate or carbamoyl chloride.

    Attachment of the Cyclohexenyl and Cyclopentyl Groups: The cyclohexenyl and cyclopentyl groups can be attached through nucleophilic substitution reactions, often using alkyl halides or tosylates as electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl and cyclopentyl groups, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the carbamoyl group, potentially yielding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the carbamoyl and quinazolinone groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its quinazolinone core is a versatile scaffold for the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

Medically, the compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-cyclopentylbutanamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

Key Features :

  • Substituents : A 2,4-dichlorophenylmethyl group replaces the cyclohexenylethyl and cyclopentyl moieties.
  • Activity : Demonstrated anticonvulsant efficacy in a pentylenetetrazole (PTZ)-induced seizure model, likely via GABAergic modulation .
    Comparison :
  • Lacks the cyclopentylbutanamide chain, which may limit solubility in nonpolar environments .

Structural Analog 2: 4-{[1-(2-Chlorobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]methyl}-N-cyclopentylcyclohexanecarboxamide

Key Features :

  • Substituents: A 2-chlorobenzyl group on the quinazolinone and a cyclohexanecarboxamide tail.
  • Design : The cyclohexane ring in the carboxamide may increase rigidity compared to the butanamide chain in the target compound .
    Comparison :
  • The chlorobenzyl group could enhance π-π stacking with aromatic residues in target proteins but may introduce toxicity concerns.
  • Cyclohexanecarboxamide vs. butanamide: The former’s bulkier structure might reduce membrane permeability.

Structural Analog 3: N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide (923225-19-8)

Key Features :

  • Simplified structure : Retains the cyclopentyl-acetamide group but lacks the cyclohexenylethyl side chain and 2,4-dioxo groups .
    Comparison :
  • Absence of the 2,4-dioxo moiety likely diminishes hydrogen-bonding capacity, reducing target affinity.
  • The truncated structure highlights the importance of the cyclohexenylethyl group in the target compound for synergistic interactions.

Data Table: Structural and Functional Comparison

Compound Name Quinazolinone Substituents Amide Group Key Biological Activity Reference
Target Compound Cyclohexenylethylamino, 2,4-dioxo N-Cyclopentylbutanamide Hypothesized anticonvulsant
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 2,4-Dichlorophenylmethyl N-(2,4-Dichlorophenyl)methyl Anticonvulsant (GABAergic)
4-{[1-(2-Chlorobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]methyl}-N-cyclopentylcyclohexanecarboxamide 2-Chlorobenzyl N-Cyclopentylcyclohexanecarboxamide Not reported
N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide None N-Cyclopentylacetamide Not reported

Discussion of Substituent Impact

  • Cyclohexenylethylamino Group: Introduces conformational flexibility and moderate lipophilicity, balancing solubility and membrane penetration .
  • N-Cyclopentylbutanamide : The cyclopentyl group likely reduces first-pass metabolism compared to smaller alkyl chains, while the butanamide linker improves aqueous solubility .
  • 2,4-Dioxo Groups : Critical for hydrogen bonding with targets like GABA receptors or kinases; their absence in Analog 3 likely diminishes activity .

Biological Activity

The compound 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide represents a novel class of quinazolin derivatives with potential therapeutic applications. The structural complexity of this compound suggests significant biological activity, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Value
Molecular FormulaC₁₉H₂₆N₂O₄
Molecular Weight346.4 g/mol
IUPAC NameThis compound
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count9

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. Quinazoline derivatives have been shown to inhibit various kinases and enzymes involved in cancer cell proliferation and survival. The presence of the cyclohexenyl group may enhance lipophilicity, allowing better cellular uptake and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to the target compound have demonstrated significant inhibitory effects on various cancer cell lines, including:

  • Colon Carcinoma (HCT-116) : IC₅₀ values around 6.2 μM were reported for structurally related compounds.
  • Breast Cancer (T47D) : Compounds exhibited IC₅₀ values ranging from 27.3 μM to 43.4 μM against T47D cells .

These findings suggest that the target compound may also possess similar anticancer properties due to its structural analogies.

Neuroprotective Effects

Studies have indicated that quinazoline derivatives can exert neuroprotective effects by modulating neurotransmitter levels and inhibiting neuroinflammatory pathways. The compound's ability to cross the blood-brain barrier (BBB) could make it a candidate for treating neurological disorders such as Alzheimer's disease.

Study 1: In vitro Evaluation

In a recent in vitro study, researchers synthesized various quinazoline derivatives and evaluated their cytotoxicity against human malignant cell lines (MCF-7 and Bel-7402). The results showed that certain derivatives had enhanced cytotoxic effects compared to standard chemotherapeutic agents . This indicates a promising avenue for further exploration of the target compound's efficacy.

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to critical enzymes involved in cancer metabolism. Results indicated strong interactions with DNA gyrase, suggesting a mechanism of action that may inhibit DNA replication in cancer cells .

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